molecular formula C5H3F2NO2S B6226066 3-fluoropyridine-4-sulfonyl fluoride CAS No. 2141860-90-2

3-fluoropyridine-4-sulfonyl fluoride

Cat. No. B6226066
CAS RN: 2141860-90-2
M. Wt: 179.1
InChI Key:
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Description

“3-fluoropyridine-4-sulfonyl fluoride” is a chemical compound with the molecular formula C5H3F2NO2S . It has a molecular weight of 179.15 g/mol . The IUPAC name for this compound is 4-fluoropyridine-3-sulfonyl fluoride . It is used in various fields such as pharmaceuticals and materials science.


Synthesis Analysis

The synthesis of fluorinated pyridines, including “3-fluoropyridine-4-sulfonyl fluoride”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The InChI code for “3-fluoropyridine-4-sulfonyl fluoride” is 1S/C5H3F2NO2S/c6-4-1-2-8-3-5 (4)11 (7,9)10/h1-3H . The Canonical SMILES for this compound is C1=CN=CC (=C1F)S (=O) (=O)F .


Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-fluoropyridine-4-sulfonyl fluoride” include a molecular weight of 179.15 g/mol, XLogP3-AA of 0.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 1, Exact Mass of 178.98525584 g/mol, Monoisotopic Mass of 178.98525584 g/mol, Topological Polar Surface Area of 55.4 Ų, Heavy Atom Count of 11, Formal Charge of 0, and Complexity of 223 .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

3-Fluoropyridine-4-sulfonyl fluoride plays a crucial role in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

Local Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This shows the potential of 3-fluoropyridine-4-sulfonyl fluoride in medical applications, particularly in cancer treatment.

Imaging Agents for Biological Applications

3-Fluoropyridine-4-sulfonyl fluoride is used in the synthesis of 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Agricultural Products

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .

Pharmaceuticals

3-Fluoropyridine-4-sulfonyl fluoride has diverse applications in the field of pharmaceuticals. Its unique properties fuel advancements in this field.

Materials Science

3-Fluoropyridine-4-sulfonyl fluoride also finds its application in the field of materials science. Its versatility lies in its unique properties, fueling advancements in this field.

Safety and Hazards

The safety and hazards information for “3-fluoropyridine-4-sulfonyl fluoride” indicates that it is harmful if swallowed . It is classified as a danger under the GHS Classification .

Future Directions

Fluoropyridines, including “3-fluoropyridine-4-sulfonyl fluoride”, have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . They present a special interest as potential imaging agents for various biological applications . The advent of sulfur (vi)-fluoride exchange (SuFEx) processes as transformations with click-like reactivity has invigorated research into electrophilic species featuring a sulfur–fluorine bond .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoropyridine-4-sulfonyl fluoride involves the conversion of 3-fluoropyridine to 3-fluoropyridine-4-sulfonyl chloride, followed by the reaction of the chloride with hydrogen fluoride to produce the final product.", "Starting Materials": [ "3-fluoropyridine", "sulfonyl chloride", "hydrogen fluoride", "anhydrous conditions", "inert atmosphere" ], "Reaction": [ "Step 1: 3-fluoropyridine is reacted with sulfonyl chloride in the presence of anhydrous conditions and an inert atmosphere to produce 3-fluoropyridine-4-sulfonyl chloride.", "Step 2: The resulting 3-fluoropyridine-4-sulfonyl chloride is then reacted with hydrogen fluoride to produce 3-fluoropyridine-4-sulfonyl fluoride.", "Step 3: The final product is purified through distillation or recrystallization." ] }

CAS RN

2141860-90-2

Product Name

3-fluoropyridine-4-sulfonyl fluoride

Molecular Formula

C5H3F2NO2S

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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